2-O-Ethylthymidine 2-O-Ethylthymidine
Brand Name: Vulcanchem
CAS No.: 59495-21-5
VCID: VC21543183
InChI: InChI=1S/C12H18N2O5/c1-3-18-12-13-11(17)7(2)5-14(12)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10?/m0/s1
SMILES: CCOC1=NC(=O)C(=CN1C2CC(C(O2)CO)O)C
Molecular Formula: C12H18N2O5
Molecular Weight: 270.28 g/mol

2-O-Ethylthymidine

CAS No.: 59495-21-5

Cat. No.: VC21543183

Molecular Formula: C12H18N2O5

Molecular Weight: 270.28 g/mol

Purity: 97%min

* For research use only. Not for human or veterinary use.

2-O-Ethylthymidine - 59495-21-5

CAS No. 59495-21-5
Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
IUPAC Name 2-ethoxy-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-4-one
Standard InChI InChI=1S/C12H18N2O5/c1-3-18-12-13-11(17)7(2)5-14(12)10-4-8(16)9(6-15)19-10/h5,8-10,15-16H,3-4,6H2,1-2H3/t8-,9+,10?/m0/s1
Standard InChI Key ALVZYWVHJVQICM-QIIDTADFSA-N
Isomeric SMILES CCOC1=NC(=O)C(=CN1C2C[C@@H]([C@H](O2)CO)O)C
SMILES CCOC1=NC(=O)C(=CN1C2CC(C(O2)CO)O)C
Canonical SMILES CCOC1=NC(=O)C(=CN1C2CC(C(O2)CO)O)C

Chemical Structure and Properties

2-O-Ethylthymidine (CAS Number: 59495-21-5) is a modified form of thymidine with molecular formula C12H18N2O5 and molecular weight 270.28 g/mol . Structurally, it consists of thymine (5-methylpyrimidine-2,4-dione) attached to a 2'-O-ethyl modified deoxyribose sugar. The ethyl group attached to the 2'-oxygen position of the ribose creates a chemical environment that alters the nucleoside's properties compared to unmodified thymidine.

The compound exists in solid form as white crystals or crystalline powder. Like other 2'-modified nucleosides, 2-O-Ethylthymidine likely adopts a predominantly 3'-endo sugar pucker conformation, resembling the RNA-like A-form helix geometry rather than the B-form typically observed with unmodified DNA nucleosides . This conformational preference contributes to its unique interactions in nucleic acid structures.

Structural Comparison with Related Compounds

2-O-Ethylthymidine should be clearly distinguished from O2-Ethylthymidine (O2-Et-dT), which has the ethyl group attached to the O2 position of the thymine base rather than the ribose sugar . This distinction is crucial as these compounds exhibit different chemical and biological properties. The table below highlights key differences between these related compounds:

Property2-O-EthylthymidineO2-EthylthymidineThymidine
Modification site2'-O position of riboseO2 position of thymine baseUnmodified
Molecular formulaC12H18N2O5C12H18N2O5C10H14N2O5
Molecular weight270.28 g/mol270.28 g/mol242.23 g/mol
Effect on conformationFavors 3'-endo puckerMinimal effect on sugar pucker2'-endo pucker in DNA
CAS Number59495-21-5N/AN/A

Synthesis Methods

The synthesis of 2-O-Ethylthymidine can be accomplished through various chemical approaches. One documented synthetic route involves the reaction of ethanol with 5'-O-(4-methylphenylsulphonyl)thymidine . This reaction typically involves the following components:

  • Ethanol (C2H5OH) as the ethyl group donor

  • 5'-O-(4-methylphenylsulphonyl)thymidine as the starting material

  • 1,8-diazabicyclo[5.4.0]undec-7-ene as a base catalyst

The reaction conditions typically involve heating for approximately 10 hours to yield the desired product . Similar to the synthesis of other 2'-O-modified nucleosides, this process likely requires careful protection and deprotection steps to ensure selective modification at the 2'-O position.

Biological and Biochemical Properties

Nuclease Resistance

One of the primary advantages of 2'-O-modified nucleosides like 2-O-Ethylthymidine is their enhanced resistance to nuclease degradation. Based on studies of similar 2'-O-modified nucleosides, the ethyl group at the 2' position likely sterically hinders the approach of nucleases, thereby increasing the stability of oligonucleotides containing this modification . This property is particularly valuable for therapeutic applications where prolonged activity in biological environments is desired.

Binding Affinity and Specificity

2'-O-modifications generally increase the binding affinity of oligonucleotides to their complementary targets. This increased affinity is attributed to the 3'-endo pucker conformation of the sugar moiety, which is strongly preferred by A-form RNA duplexes . By extrapolation from similar compounds like 2'-O-methyl modifications, 2-O-Ethylthymidine likely increases the melting temperature (Tm) of duplexes, enhancing the stability of nucleic acid structures.

The modification also potentially impacts the specificity of base pairing. Studies on related 2'-O-modified nucleosides have shown that these modifications can enhance discrimination against mismatches, which is crucial for applications requiring high sequence specificity .

Comparative Properties with Other Modified Nucleosides

2-O-Ethylthymidine belongs to a family of 2'-O-modified nucleosides that includes 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) derivatives. These modifications share similar structural features and biological properties, though with varying degrees of effect.

Comparison of 2'-O-Modified Nucleosides

ModificationStructureNuclease ResistanceBinding Affinity (ΔTm per mod.)LipophilicityKey Applications
2'-O-EthylEthyl group at 2'-OEnhancedEstimated +1.0-1.8°CIncreasedResearch tools, potential therapeutic applications
2'-O-MethylMethyl group at 2'-OEnhanced+0.9-1.6°CModerately increasedAntisense oligonucleotides, siRNA
2'-O-MOEMethoxyethyl at 2'-OHighly enhanced+1.4-3.0°CFurther increasedApproved therapeutic ASOs
Unmodified-OH at 2' (RNA) or H (DNA)LowReferenceReferenceNatural nucleic acids

This comparison illustrates how 2-O-Ethylthymidine fits within the spectrum of modified nucleosides, with properties likely intermediate between 2'-O-methyl and 2'-O-MOE modifications .

Applications in Research and Therapeutics

Oligonucleotide-Based Research Tools

2-O-Ethylthymidine can serve as a valuable building block for the synthesis of modified oligonucleotides with enhanced stability and binding properties. These modified oligonucleotides have applications in various research contexts, including:

  • Hybridization probes for nucleic acid detection

  • Primers for PCR and sequencing applications

  • Structural studies of nucleic acids

  • Investigation of protein-nucleic acid interactions

The increased stability and potentially altered binding properties of oligonucleotides containing 2-O-Ethylthymidine make them suitable for applications where standard unmodified oligonucleotides might be rapidly degraded or exhibit suboptimal binding characteristics.

Distinction from O2-Ethylthymidine: Biochemical and Mutagenic Properties

It is critical to distinguish 2-O-Ethylthymidine from O2-Ethylthymidine (O2-Et-dT), as the latter is a DNA lesion formed by alkylating agents and has significant mutagenic potential.

O2-Ethylthymidine is formed when the O2 position of the thymine base is ethylated, typically by alkylating agents like N-ethyl-N-nitrosourea (ENU) . Unlike 2-O-Ethylthymidine, which is a deliberate chemical modification for research or therapeutic purposes, O2-Ethylthymidine is considered a DNA adduct that can lead to mutations.

Future Research Directions

Despite the potential utility of 2-O-Ethylthymidine in various applications, there appears to be limited published research specifically focusing on this compound compared to other 2'-O-modified nucleosides. Several areas warrant further investigation:

  • Comprehensive characterization of the physicochemical properties of 2-O-Ethylthymidine and oligonucleotides containing this modification

  • Comparative studies of 2-O-Ethylthymidine versus other 2'-O-modifications in terms of stability, binding affinity, and specificity

  • Evaluation of the biological activity and potential therapeutic applications of oligonucleotides containing 2-O-Ethylthymidine

  • Development of more efficient synthetic methods for the preparation of 2-O-Ethylthymidine and its incorporation into oligonucleotides

  • Investigation of the structural impact of 2-O-Ethylthymidine on nucleic acid conformation and interactions with proteins

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